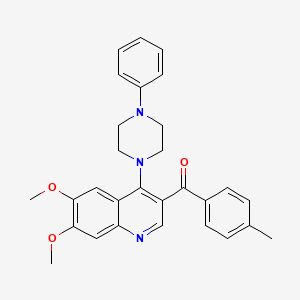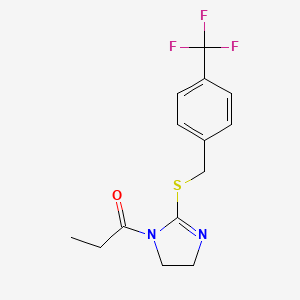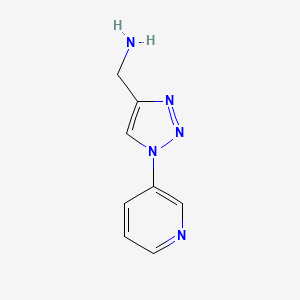![molecular formula C20H21NO4 B2989491 1'-(3-Phenoxypropyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one CAS No. 882381-88-6](/img/structure/B2989491.png)
1'-(3-Phenoxypropyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar spiro compounds has been discussed in various studies. For instance, a study published in the journal Heterocyclic Communications discussed the crystal structure and new approach to Spiro [1,3-dioxolane-2,3’-indolin]-2’-one . Another study discussed the synthesis of spiro-3H-indazoles via 1,3-dipolar cycloaddition of arynes with 6-diazocyclohex-2-en-1-one derivatives .Scientific Research Applications
I have found several scientific research applications related to compounds similar to 1’-(3-Phenoxypropyl)spiro[[1,3]dioxane-2,3’-indolin]-2’-one. Below are some potential applications categorized into separate fields:
High-Energy-Density Solid-State Batteries
Compounds related to dioxane structures have been utilized in developing solid-state batteries with high voltage and energy density. They show promising results in cycling stability for various high-voltage cathodes .
Photochromism Properties
Spiro compounds, which include spirooxindoles and spiropyrans, exhibit significant photochromic properties. These properties are useful in creating materials that change color in response to light, with potential applications in smart windows and optical data storage .
Smart Materials
The ability of spiropyran derivatives to switch between isomers with UV or visible light makes them suitable for smart materials. These materials can adapt their properties based on environmental stimuli, such as light or temperature .
Electrochemical Synthesis
Spiroindole and spirooxindole derivatives have been synthesized through electrocatalytic methods. These compounds are used in creating nano-sized scaffolds for various applications, including pharmaceuticals and materials science .
Antitubercular Activity
Indole derivatives have shown potential in vitro antitubercular activity against Mycobacterium tuberculosis and Mycobacterium bovis. This suggests possible pharmaceutical applications for compounds containing indole structures .
properties
IUPAC Name |
1'-(3-phenoxypropyl)spiro[1,3-dioxane-2,3'-indole]-2'-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c22-19-20(24-14-7-15-25-20)17-10-4-5-11-18(17)21(19)12-6-13-23-16-8-2-1-3-9-16/h1-5,8-11H,6-7,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOHFSRGLJPZJOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(C3=CC=CC=C3N(C2=O)CCCOC4=CC=CC=C4)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'-(3-Phenoxypropyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~4~-(2-fluorophenyl)-N~2~-[2-(morpholin-4-yl)ethyl]-5-nitropyrimidine-2,4,6-triamine](/img/structure/B2989408.png)
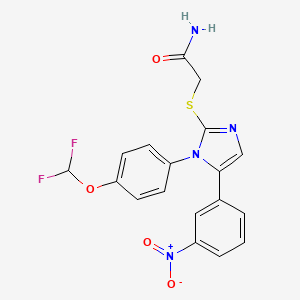
![1-ethyl-N-(2-methylbenzo[d]thiazol-5-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2989412.png)
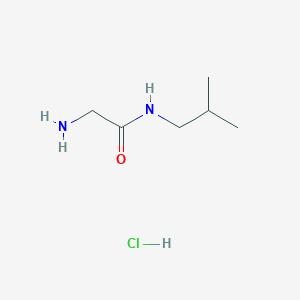

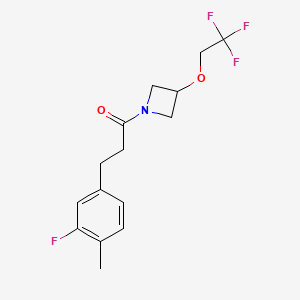

![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide](/img/structure/B2989419.png)
![N-(2,3-dihydro-1H-inden-1-yl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

